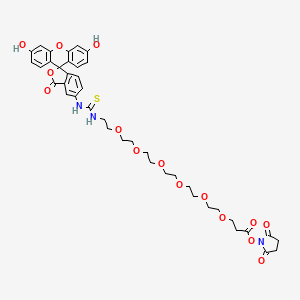

Fluorescein-PEG6-NHS ester

Vue d'ensemble

Description

Fluorescein-PEG6-NHS ester: is a compound that combines fluorescein, a well-known fluorescent dye, with a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester group. This compound is widely used in bioconjugation techniques, particularly for labeling proteins and other biomolecules at primary amines (lysine side chains). The PEG spacer enhances the solubility of the compound in aqueous media, making it suitable for various biological applications .

Applications De Recherche Scientifique

Fluorescein-PEG6-NHS ester has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.

Biology: Employed in fluorescence microscopy, flow cytometry, and immunofluorescence assays for labeling proteins, nucleic acids, and other biomolecules.

Medicine: Utilized in diagnostic assays, drug delivery systems, and imaging techniques to track the distribution and localization of therapeutic agents.

Industry: Applied in the development of biosensors, bioimaging tools, and other analytical devices .

Mécanisme D'action

Target of Action

Fluorescein-PEG6-NHS ester is primarily targeted towards antibodies and other purified proteins at primary amines, specifically the lysine side chains . This compound is used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which contain two different ligands connected by a linker .

Mode of Action

The compound contains a fluorescein label and an NHS (N-Hydroxysuccinimide) group. The NHS group is reactive and forms a covalent bond with primary amines, typically the ε-amino group of lysine residues in proteins . This enables the labeling of antibodies and other purified proteins .

Biochemical Pathways

This compound is used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . This ternary complex leads to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .

Pharmacokinetics

The hydrophilic peg spacer arm in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of the action of this compound is the labeling of antibodies and other purified proteins at primary amines . When used in the synthesis of PROTACs, it leads to the selective degradation of target proteins .

Analyse Biochimique

Biochemical Properties

Fluorescein-PEG6-NHS ester interacts with primary amines, specifically the side chains of lysine residues, in proteins and antibodies . This interaction is facilitated by the NHS group present in the compound .

Cellular Effects

It is known that the hydrophilic PEG spacer arm in the compound increases its solubility in aqueous media , potentially influencing its distribution within cells.

Molecular Mechanism

This compound functions as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This allows the PROTAC to recruit the E3 ligase to the target protein, leading to ubiquitination and subsequent degradation of the target protein .

Temporal Effects in Laboratory Settings

It is known that the compound should be stored at -20°C .

Metabolic Pathways

The compound’s primary function is as a linker in PROTACs , and its metabolic fate would likely depend on the specific proteins targeted by these PROTACs.

Transport and Distribution

The compound’s hydrophilic PEG spacer arm may influence its distribution .

Subcellular Localization

As a component of PROTACs , its localization would likely depend on the specific proteins targeted by these PROTACs.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fluorescein-PEG6-NHS ester typically involves the following steps:

Activation of Fluorescein: Fluorescein is first activated by converting it into a reactive intermediate, such as fluorescein isothiocyanate (FITC).

PEGylation: The activated fluorescein is then reacted with a PEG derivative, such as PEG6-amine, under controlled conditions to form a fluorescein-PEG6 intermediate.

NHS Ester Formation: The final step involves the reaction of the fluorescein-PEG6 intermediate with N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC) to form the this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of fluorescein and PEG derivatives are synthesized and purified.

Automated Reactors: Automated reactors are used to control reaction conditions precisely, ensuring high yield and purity.

Purification: The final product is purified using techniques such as chromatography to remove any impurities

Analyse Des Réactions Chimiques

Types of Reactions: Fluorescein-PEG6-NHS ester primarily undergoes substitution reactions, particularly nucleophilic substitution, where the NHS ester group reacts with primary amines to form stable amide bonds.

Common Reagents and Conditions:

Reagents: Primary amines (e.g., lysine residues in proteins), buffers (e.g., phosphate-buffered saline).

Conditions: Mild aqueous conditions, typically at pH 7-8, to maintain the stability of the NHS ester group and ensure efficient conjugation

Major Products: The major product formed from these reactions is a fluorescein-labeled biomolecule, where the fluorescein-PEG6 moiety is covalently attached to the target molecule via an amide bond .

Comparaison Avec Des Composés Similaires

Rhodamine-PEG-NHS ester: Similar to Fluorescein-PEG6-NHS ester but uses rhodamine as the fluorescent dye. Rhodamine has different spectral properties, emitting red fluorescence.

Coumarin-PEG-NHS ester: Uses coumarin as the fluorescent dye, emitting blue fluorescence. Coumarin derivatives are often used in multicolor fluorescence detection experiments.

Cyanine-PEG-NHS ester: Uses cyanine dyes, which have a wide range of emission wavelengths, making them suitable for various imaging applications

Uniqueness: this compound is unique due to its combination of fluorescein’s well-characterized fluorescence properties, the solubility-enhancing PEG spacer, and the reactive NHS ester group. This combination makes it highly versatile and suitable for a wide range of applications in scientific research .

Activité Biologique

Fluorescein-PEG6-NHS ester is a synthetic compound that combines the fluorescent dye fluorescein with a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester group. This compound has garnered attention in biological research due to its versatile applications in bioconjugation, particularly for labeling proteins and other biomolecules. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Fluorescein moiety : Provides strong fluorescence for imaging applications.

- PEG spacer : Enhances solubility in aqueous environments and reduces steric hindrance.

- NHS ester group : Reacts with primary amines, particularly targeting lysine residues in proteins.

The molecular formula of this compound is , with a molecular weight of approximately 773.85 g/mol .

This compound functions primarily through the following mechanisms:

- Bioconjugation : The NHS group reacts with primary amines on lysine residues in proteins to form stable amide bonds. This reaction is crucial for creating fluorescently labeled biomolecules.

- Linker in PROTACs : The compound serves as a linker in proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system .

Biological Applications

This compound has a wide range of applications across various fields:

- Imaging Techniques : Utilized in fluorescence microscopy, flow cytometry, and immunofluorescence assays for visualizing proteins and other biomolecules .

- Drug Development : Employed in the synthesis of PROTACs, facilitating targeted protein degradation, which is a promising strategy for cancer therapies .

- Diagnostic Assays : Used in developing biosensors and diagnostic tools to track therapeutic agents' distribution within biological systems.

Research Findings and Case Studies

Several studies have explored the efficacy and versatility of this compound:

Table 1: Comparative Analysis of Fluorescent Probes

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | PEG spacer, NHS group | High solubility, strong fluorescence |

| Fluorescein-PEG4-NHS ester | Shorter PEG spacer | Lower solubility compared to PEG6 |

| Rhodamine-PEG6-bis-NHS ester | Rhodamine dye | Different fluorescent properties |

| Biotin-PEG6-bis-NHS ester | Biotin incorporation | Specific binding to streptavidin |

This table illustrates the structural differences among various fluorescent probes, emphasizing the unique properties of this compound that enhance its application in biological systems.

Case Study: PROTAC Development

A study published by An et al. (2018) demonstrated the application of this compound in developing small-molecule PROTACs. The researchers highlighted how this compound effectively linked a ligand for an E3 ubiquitin ligase with a ligand for a target protein, leading to efficient degradation of oncogenic proteins in cancer cells. The results indicated that the use of PEG-based linkers significantly improved solubility and bioavailability compared to traditional linkers .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H45N3O15S/c44-27-2-5-31-33(24-27)56-34-25-28(45)3-6-32(34)40(31)30-4-1-26(23-29(30)38(49)57-40)42-39(59)41-10-12-51-14-16-53-18-20-55-22-21-54-19-17-52-15-13-50-11-9-37(48)58-43-35(46)7-8-36(43)47/h1-6,23-25,44-45H,7-22H2,(H2,41,42,59) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSZEPYWIPLVEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H45N3O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101099156 | |

| Record name | 4,7,10,13,16,19-Hexaoxa-22-azatricosanoic acid, 23-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-23-thioxo-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101099156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

839.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818294-35-7 | |

| Record name | 4,7,10,13,16,19-Hexaoxa-22-azatricosanoic acid, 23-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-23-thioxo-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,16,19-Hexaoxa-22-azatricosanoic acid, 23-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-23-thioxo-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101099156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.